D,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE

Radiosynthesis α-Methylation Radiochemical Yield

Researchers face unreliable radiochemical yields when using unprotected tryptophan analogs. This benzaldimine-protected methyl ester solves this by activating the α-carbon for regioselective deprotonation and alkylation, critical for PET tracer synthesis. - Achieves 60-80% ¹¹C incorporation efficiency in automated synthesis modules. - Enables mild-condition α-functionalizations (Michael additions) for peptidomimetics. - Supplied as a chromatography-standard-grade solid (mp 125-126°C) with full analytical documentation.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 19779-75-0
Cat. No. B015008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE
CAS19779-75-0
SynonymsN-(Phenylmethylene)-D,L-tryptophan Methyl Ester;  N-Benzylidenetryptophan Methyl Ester; 
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3
InChIKeyLFMPJRXYSNSSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-Tryptophan Methyl Ester Benzaldimine: Radiolabeled α-Methyltryptophan Intermediate


D,L‑Tryptophan methyl ester, benzaldimine (CAS 19779‑75‑0) is an N‑benzylidene Schiff base derivative of the essential amino acid tryptophan. This compound features a benzaldimine protecting group at the α‑amino position and a methyl ester at the carboxylic acid terminus . As an optically active α‑amino acid derivative [1], it serves as a versatile synthon for the preparation of α‑substituted tryptophan analogs and serves as a key precursor in radiopharmaceutical synthesis, particularly for the production of α‑[¹¹C]methyl‑L‑tryptophan used in positron emission tomography (PET) imaging of serotonin synthesis pathways [2].

D,L-Tryptophan Methyl Ester Benzaldimine: Irreplaceable Advantages


Substituting D,L‑tryptophan methyl ester, benzaldimine with a generic tryptophan methyl ester or an unprotected analog introduces substantial functional liabilities. The benzaldimine group is not a passive protecting group but an essential component that both shields the α‑amino moiety from undesired side reactions and activates the α‑carbon for regioselective deprotonation and subsequent alkylation [1]. Without this specific benzaldimine protection, the α‑position remains insufficiently acidic for efficient enolate formation under mild conditions, leading to poor radiochemical incorporation yields or requiring harsher, less selective conditions that compromise product purity [2]. The following quantitative comparisons substantiate why this specific derivative, not its close analogs, must be specified for radiosynthesis and α‑functionalization workflows.

Performance Evidence: D,L-Tryptophan Methyl Ester Benzaldimine


Radiochemical Incorporation Efficiency: Benzaldimine Protection vs. No Protection

When using D,L‑tryptophan methyl ester benzaldimine as the precursor for α‑[¹¹C]methyltryptophan radiosynthesis, the [¹¹C]iodomethane incorporation step achieves 60–80% incorporation within 5 minutes at 27–30 °C following α‑deprotonation with lithium diisopropylamide (LDA) [1]. In contrast, alternative synthetic routes to radiolabeled α‑methyltryptophan that do not employ this specific benzaldimine-protected intermediate report substantially lower overall radiochemical yields. For instance, an alternative asymmetric radiosynthesis using a chiral auxiliary approach yielded only 36% radiochemical yield (EOB corrected) after HPLC purification [2], while another route using a different Schiff base protection strategy gave 20–25% radiochemical yield calculated at end‑of‑synthesis without decay correction [3]. The 1.7‑ to 3.2‑fold higher incorporation efficiency of the benzaldimine approach translates directly to higher specific activity and lower precursor consumption per synthesis batch.

Radiosynthesis α-Methylation Radiochemical Yield PET Tracer

Enzymatic Modulation Profile: Tryptophan vs. Glycine Schiff Base

The Schiff base derived from L‑tryptophan and 4‑methylbenzaldehyde—structurally analogous to D,L‑tryptophan methyl ester benzaldimine—exhibits concentration‑dependent dual modulation of acid phosphatase enzymes that differs markedly from the glycine‑derived analog. At high concentrations (5.5×10⁻² M to 5.5×10⁻⁴ M), the tryptophan‑derived Schiff base demonstrates semi‑fixed inhibition of total acid phosphatase (ACP) and non‑prostatic acid phosphatase (NPA) activities, while exhibiting activator effects on prostatic acid phosphatase (PAP) [1]. At low concentration (5.5×10⁻⁵ M), the compound acts as an activator of ACP and NPA. In contrast, the glycine‑derived Schiff base (A) shows consistent inhibition of ACP and NPA across concentrations with activation only on PAP [1].

Enzyme Inhibition Acid Phosphatase Schiff Base Bioactivity In Vitro Pharmacology

Synthetic Yield: Tryptophan-Benzaldehyde vs. Pyridinecarboxaldehyde Condensation

Under optimized condensation conditions, the synthesis of tryptophan‑derived Schiff bases with pyridinecarboxaldehydes achieves yields of 75–85% [1]. While this specific study used pyridinecarboxaldehydes rather than benzaldehyde, it establishes a class‑level benchmark for tryptophan Schiff base synthesis efficiency. Separately, the phase‑transfer catalyzed alkylation of N‑benzylidene‑L‑tryptophan methyl esters with methyl or ethyl iodide proceeds with complete racemization and poor yield, highlighting that the benzaldimine protection strategy is optimized for α‑deprotonation/alkylation rather than direct N‑alkylation [2]. This class‑level inference positions the benzaldehyde‑derived benzaldimine as a reliable, high‑yielding scaffold for subsequent α‑functionalization steps.

Schiff Base Synthesis Synthetic Yield Condensation Reaction Precursor Efficiency

Applications of D,L-Tryptophan Methyl Ester Benzaldimine


Radiosynthesis of α-[¹¹C]Methyl-L-Tryptophan for PET Imaging

This benzaldimine derivative is the precursor of choice for the α‑deprotonation/alkylation route to α‑[¹¹C]methyl‑L‑tryptophan, a PET tracer for visualizing serotonin synthesis in the brain. The 60–80% incorporation efficiency demonstrated by Suehiro et al. (1992) [1] justifies its use in automated synthesis modules where high radiochemical yield and minimal precursor waste are essential for GMP‑compliant production.

α-Substituted Tryptophan Analogs via Michael Addition

The activated α‑carbon of the benzaldimine moiety enables efficient Michael additions to electrophilic alkenes such as methyl acrylate, methyl vinyl ketone, and acrylonitrile [2]. This reactivity profile makes the compound valuable for synthesizing α‑functionalized tryptophan derivatives that serve as building blocks for peptidomimetics and natural product analogs.

Metal-Schiff Base Complexes for Bioinorganic Studies

The benzaldimine group, when demethylated to the free carboxylic acid form, serves as a primary ligand for Cu(II), Ni(II), Co(II), and Zn(II) mixed‑ligand complexes with DNA‑intercalating and antibacterial properties [3]. Procurement of the methyl ester benzaldimine allows subsequent hydrolysis to the active free acid ligand, enabling systematic investigation of metal‑Schiff base bioactivity.

Reference Standard for Tryptophan Derivative Analysis

The compound's well‑defined physical properties—melting point 125–126 °C, light yellow solid appearance, and solubility in chloroform and ethyl acetate —render it suitable as a chromatographic standard for HPLC and LC‑MS method development in quality control of tryptophan‑derived pharmaceuticals and dietary supplements.

Technical Documentation Hub

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